2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
402500-01-0 |
|---|---|
Molecular Formula |
C21H16N2 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine |
InChI |
InChI=1S/C21H16N2/c1-3-9-16(10-4-1)18-15-20(17-11-5-2-6-12-17)23-21(18)19-13-7-8-14-22-19/h1-15,23H |
InChI Key |
FUAHPVHLLGQMRE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=C(N2)C3=CC=CC=N3)C4=CC=CC=C4 |
Origin of Product |
United States |
Synthetic Methodologies of 2 3,5 Diphenyl 1h Pyrrol 2 Yl Pyridine and Its Derivatives
Established Synthetic Pathways for the Core 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine Scaffold
The direct synthesis of 2-(pyrrol-2-yl)-substituted pyridines and bipyridines can be achieved through modern cross-coupling and sequential reaction methodologies. One notable strategy involves a sequence of nucleophilic substitution of hydrogen (SNH) followed by an inverse-demand Diels-Alder reaction. rsc.org This approach allows for the construction of complex push-pull fluorophores. While a specific synthesis for this compound is not detailed in the provided sources, analogous structures like 5-aryl-6-(pyrrol-2-yl) substituted 2,2′-bipyridines have been synthesized using this powerful sequence, demonstrating its applicability for creating C-C bonds between pyridine (B92270) and pyrrole (B145914) rings. rsc.org
Another relevant approach involves the reductive cleavage of nitrosobenzene-derived cycloadducts. This method provides a novel route to substituted N-[1-(1-phenyl-1H-pyrrol-2-yl)alkylamides] and can be performed in a one-pot procedure using catalytic amounts of copper(I) chloride. nih.gov This highlights the potential for cycloaddition-based strategies in assembling complex pyrrole-pyridine systems.
General Approaches to Pyrrole Ring Synthesis
The construction of the pyrrole ring is a well-established area of organic synthesis, with several named reactions and strategies available to chemists. These methods can be adapted to produce a wide array of substituted pyrroles, including the 3,5-diphenyl substituted pattern of the target molecule.
The Paal-Knorr synthesis is a cornerstone method for preparing substituted pyrroles, involving the condensation of a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. organic-chemistry.orgpharmaguideline.com The reaction is typically catalyzed by protic or Lewis acids. wikipedia.orgalfa-chemistry.com For the synthesis of the target molecule's core, the requisite starting materials would be 1,3-diphenyl-1,4-dicarbonyl precursor and a suitable nitrogen source to introduce the pyridine moiety, followed by cyclization.
The mechanism proceeds through the formation of a hemiaminal after the amine attacks a protonated carbonyl group. wikipedia.org A subsequent attack on the second carbonyl group leads to a 2,5-dihydroxytetrahydropyrrole intermediate, which then dehydrates to yield the aromatic pyrrole ring. wikipedia.org The reaction conditions are generally mild, though adding a weak acid like acetic acid can accelerate the process. organic-chemistry.org
| Catalyst/Acid | Amine Source | Solvent | Conditions | Typical Yield |
| Hydrochloric Acid (conc.) | Aniline | Methanol | Reflux, 15 min | ~52% chemistry-online.com |
| Acetic Acid | Primary Amine | Varies | Neutral or weakly acidic | Good organic-chemistry.org |
| Lewis Acids (e.g., ZnBr₂) | Aromatic Amines | Varies | Varies | Good alfa-chemistry.com |
| No Acid (modified) | Alkoxyl Anilines | Toluene | Reflux | Moderate to Good mit.edu |
This table represents typical conditions for the Paal-Knorr synthesis of various substituted pyrroles.
Cycloaddition reactions provide a powerful and convergent route to five-membered heterocycles like pyrroles. thieme-connect.com The [3+2] cycloaddition, in particular, is widely used. A prominent example is the Van Leusen pyrrole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) as a 3-atom synthon. nih.govnih.gov In this reaction, TosMIC reacts with an electron-deficient alkene (a Michael acceptor) in the presence of a base. wikipedia.org
The mechanism involves the base-mediated formation of a carbanion from TosMIC, which then undergoes a Michael addition to the alkene. This is followed by a 5-endo cyclization to form the five-membered ring. nih.gov The final steps involve the elimination of the tosyl group and tautomerization to afford the aromatic pyrrole. wikipedia.org This method is valued for its operational simplicity, the stability of TosMIC, and its tolerance for a broad range of substrates. nih.govnih.gov Dearomative [3+2] cycloadditions of substituted pyrroles with in situ generated nitronates also represent a modern strategy to access functionalized dihydropyrroles, which can be further elaborated. rsc.org
Cyclocondensation reactions encompass a broad class of synthetic methods that form cyclic compounds from acyclic precursors through condensation. The Paal-Knorr reaction is a prime example. Other important named cyclocondensation reactions for pyrrole synthesis include the Knorr and Hantzsch syntheses. pharmaguideline.com
The Knorr pyrrole synthesis involves the condensation of an α-amino ketone with a compound that has a methylene (B1212753) group activated by an adjacent electron-withdrawing group (e.g., a β-ketoester). pharmaguideline.comwikipedia.org The Hantzsch pyrrole synthesis, on the other hand, typically involves the reaction of a β-haloketone with a β-ketoester and ammonia or a primary amine. pharmaguideline.com These methods provide alternative disconnections for accessing polysubstituted pyrroles and have been instrumental in the history of heterocyclic chemistry.
One-pot multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates structural elements from each reactant. ymerdigital.com These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. orientjchem.org
Several MCRs have been developed for the synthesis of highly substituted pyrroles. For instance, a four-component reaction between amines, dialkyl acetylenedicarboxylates, and an aldehyde can produce polysubstituted pyrroles. orientjchem.org In one such protocol, using triphenylchloromethane (Ph₃CCl) as a catalyst in ethanol (B145695) at room temperature allows for the direct filtration of the pyrrole products. orientjchem.org Another strategy involves the reaction of 1,2-diones, aryl amines, and aldehydes in the presence of an organocatalyst like p-toluenesulfonic acid. nih.gov These methods offer a modular and convergent approach to complex pyrrole derivatives.
| Components | Catalyst/Solvent | Key Features |
| Amine, Aldehyde, Dialkyl Acetylenedicarboxylate | Ph₃CCl / Ethanol | Room temperature, catalyst-free potential, high efficiency. orientjchem.org |
| 1,2-Dione, Aryl Amine, Aldehyde | TsOH·H₂O / Acetonitrile (B52724) | Organocatalyzed, good yields for polysubstituted pyrroles. nih.gov |
| Aldehyde, Malononitrile, Ammonium Acetate | Triethylamine / Solvent-free | High purity, short reaction times, concise workup. ymerdigital.com |
| Isatin, Hydrazine (B178648), DMAD, Malononitrile | Triethylamine / Ethanol | Four-component reaction using a Huisgen 1,4-dipole. orientjchem.org |
This table illustrates the diversity of multicomponent strategies for synthesizing substituted pyrroles.
A highly efficient one-pot synthesis of 2,3,5-trisubstituted pyrroles has been developed based on an alkylation/dehydrocyanation sequence. clockss.org This modular approach begins with the formation of 3,5-disubstituted-3,4-dihydro-2H-pyrrole-2-carbonitriles (cyanopyrrolines) from enones and aminoacetonitrile. clockss.org
In a subsequent one-pot procedure, the cyanopyrroline is deprotonated with a strong base like lithium diisopropylamide (LDA), followed by C-alkylation with an alkyl halide. The same base then facilitates the elimination of hydrogen cyanide (dehydrocyanation) to generate the aromatic pyrrole ring. clockss.org A key finding was that LDA is sufficiently basic for both the deprotonation for alkylation and the subsequent dehydrocyanation step. clockss.org This method provides a flexible and efficient route to pyrroles that are challenging to access through other means. clockss.org
Decarboxylative Cycloaddition Approaches
Decarboxylative cycloaddition reactions represent a powerful and atom-economical strategy for the construction of heterocyclic rings, including the pyrrole nucleus. beilstein-journals.org This approach often involves the in situ generation of a 1,3-dipole from a carboxylic acid precursor, which then undergoes a cycloaddition with a suitable dipolarophile.
In the context of synthesizing pyrrole derivatives, α-amino acids can serve as precursors to azomethine ylides, which are effective 1,3-dipoles. beilstein-journals.org The reaction of an α-amino acid with an aldehyde or ketone generates an azomethine ylide through a decarboxylative condensation process. This ylide can then react with an alkyne or a substituted alkene in a [3+2] cycloaddition to furnish the pyrrolidine (B122466) or pyrroline (B1223166) ring, which can be subsequently oxidized to the aromatic pyrrole. For the synthesis of a polysubstituted pyrrole like this compound, a potential, though not explicitly detailed in the provided literature, pathway could involve the reaction of an appropriate amino acid with a carbonyl compound to generate a specific azomethine ylide that could react with a dipolarophile to build the desired substituted pyrrole core. A one-pot synthesis of 1-monosubstituted 1,2,3-triazoles has been achieved through a copper-catalyzed click cycloaddition/decarboxylation process using azides and propiolic acid, demonstrating the utility of decarboxylation in cycloaddition reactions. organic-chemistry.org
A generalized scheme for a potential decarboxylative cycloaddition approach is presented below:
| Reactant A | Reactant B | Dipolarophile | Conditions | Product Type |
| α-Amino acid | Aldehyde/Ketone | Alkyne/Alkene | Heat, Catalyst | Substituted Pyrrole |
This methodology offers the advantage of utilizing readily available starting materials and often proceeds with high regioselectivity and stereoselectivity. beilstein-journals.org
Synthesis of Functionalized and Substituted Derivatives
Strategies for Pyrrole Ring Substitution
The functionalization of the pyrrole ring in this compound is crucial for modulating its chemical and physical properties. Various strategies have been developed for the synthesis of unsymmetrically tetrasubstituted NH-pyrroles, which can be adapted for the target molecule. rsc.org A metal-free method involving a consecutive chemoselective double cyanation has been reported to produce pyrroles with diverse substituents in high yields. rsc.org
Furthermore, multicomponent reactions provide an efficient route to poly-substituted pyrroles. For instance, a one-pot, three-component reaction between α-hydroxyketones, oxoacetonitriles, and primary amines can yield N-substituted 2,3,5-functionalized 3-cyanopyrroles. nih.gov The cyano group in these products serves as a versatile handle for further transformations. nih.gov Similarly, 2,3,5-substituted pyrrole derivatives can be prepared from 2,3-dihydrofuran (B140613) derivatives through treatment with trifluoroacetic acid. researchgate.net
Alkylation and acylation reactions on the pyrrole nitrogen are also common strategies for derivatization. N-alkylation can be achieved using an alkyl halide in the presence of a base, while N-acylation can be performed with reagents like acetic anhydride (B1165640) or N-acetyl imidazole. pharmaguideline.com
Modifications on the Pyridine Moiety
Modifications to the pyridine ring of this compound can significantly influence the electronic properties of the entire molecule. nih.gov While direct modification of the pyridine ring in the final compound can be challenging, a common strategy involves the synthesis of a substituted pyridine precursor which is then used to construct the pyrrole ring.
For example, substituted pyridines can be prepared through various cross-coupling reactions. The Suzuki-Miyaura coupling, often catalyzed by palladium complexes, is a widely used method for introducing aryl or other organic groups onto the pyridine ring. nih.gov Iron complexes featuring pyridinophane ligands have also been shown to catalyze such C-C coupling reactions. nih.gov These methods allow for the synthesis of a wide range of pyridine derivatives that can then be elaborated into the desired pyrrolo-pyridine structure.
Formation of Fused Pyrrolo-Pyridine and Pyrrolo-Pyrimidine Systems
The fusion of a pyrrole ring with a pyridine or pyrimidine (B1678525) ring leads to the formation of bicyclic or tricyclic heterocyclic systems with unique properties. Pyrrolo[1,2-a]pyridines (indolizines) and pyrrolo[1,2-a]pyrimidines are important classes of such fused systems. nih.govias.ac.in
One approach to constructing these fused systems involves the formal fusion of a pyrrole ring onto a pre-existing pyridyl or pyrimidyl cation. nih.gov This can be achieved in the gas phase through a reaction of 2-pyridyl or 2-pyrimidyl cations with 1,3-dienes. nih.gov The reaction is believed to proceed through a polar [4+2+] cycloaddition followed by a series of rearrangements. nih.gov
In solution-phase synthesis, various cyclization strategies are employed. For instance, pyrrolo[2,3-d]pyrimidines can be synthesized through amination of a protected pyrrolopyrimidine precursor, followed by cross-coupling reactions to introduce further diversity. mdpi.com The synthesis of pyrrolopyrimidines is a significant area of research due to their broad applicability in medicinal chemistry. acs.org
Mechanistic Insights into Synthetic Processes
Understanding the reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For the synthesis of substituted pyrroles, mechanistic studies have shed light on the intricate sequence of bond-forming events.
In the synthesis of unsymmetrically tetrasubstituted NH-pyrroles via a double cyanation reaction, mechanistic studies have identified a sequence involving an initial cyano-addition and migration, followed by a second cyano-addition and subsequent aromatization to form the pyrrole skeleton. rsc.org
For the formation of 2,4,5-trisubstituted-1H-pyrrol-3-ol type compounds from L-tryptophan, a plausible mechanism involves the initial nucleophilic attack of the amine group on a dicarbonyl compound to form an enamine intermediate. mdpi.com This is followed by a 5-exo-trig intramolecular cyclization to yield a 2,4-dihydro-3H-pyrrol-3-one, which then tautomerizes to the final product. mdpi.com Computational studies using DFT-B3LYP methods have been employed to support such proposed mechanisms. mdpi.com
The gas-phase synthesis of indolizines from 2-pyridyl cations and 1,3-dienes is proposed to proceed via an initial polar [4+2+] cycloaddition across the C=N+ bond. nih.gov This is followed by a rapid ring opening, a [1,4-H] shift, and finally a recyclization that results in a contraction of the six-membered ring to a five-membered ring with the concomitant loss of a methyl radical. nih.gov
Coordination Chemistry and Metal Complexation of 2 3,5 Diphenyl 1h Pyrrol 2 Yl Pyridine
Ligand Design Principles and Coordination Modes
The design of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine as a ligand is predicated on the strategic combination of two distinct nitrogen-containing heterocycles: a pyridine (B92270) ring, which is a classic Lewis base and a weak π-acceptor, and a pyrrole (B145914) ring, which can act as a neutral donor or, upon deprotonation, as a potent anionic donor. wikipedia.orgresearchgate.net This duality is central to its coordination chemistry.
The most common coordination mode for 2-(pyrrol-2-yl)pyridine and its derivatives is as a bidentate, N,N'-chelating ligand. In this arrangement, the ligand coordinates to a metal center through the nitrogen atom of the pyridine ring and one of the nitrogen atoms of the pyrrole ring, forming a stable five-membered chelate ring. nih.gov Analogous ligands, such as 2-(2'-pyridyl)-indole and 2-(2'-pyrrolyl)-quinoline, demonstrate this bidentate chelation with metals like ruthenium. nih.gov The coordination typically involves the neutral pyridine nitrogen and the deprotonated pyrrolide nitrogen, resulting in a monoanionic bidentate ligand. This chelation enhances the stability of the resulting metal complex, an effect known as the chelate effect.
While this compound itself is a bidentate ligand, its structural motif is a key component of larger, tridentate pincer ligands. researchgate.net Ligands such as 2,6-bis(1H-pyrrol-2-yl)pyridine and its derivatives are designed to coordinate to a metal center in a meridional fashion. acs.orgmdpi.com In these systems, the central pyridine nitrogen and the two nitrogen atoms from the flanking pyrrole rings bind to the metal in a coplanar arrangement. mdpi.com This N,N,N-tridentate coordination imparts significant rigidity and stability to the complex. Therefore, while the title compound acts as a bidentate ligand, it serves as a fundamental building block for designing more complex tridentate ligand systems. researchgate.netbeilstein-journals.orgmdpi.com
A critical feature of ligands containing a pyrrole moiety is the acidity of the N-H proton. The pKa of the pyrrole proton is significantly lowered upon coordination of the adjacent pyridine nitrogen to a metal center, facilitating its removal. nih.gov In many instances, coordination is concurrent with deprotonation, leading the ligand to bind as a monoanionic, or "pyrrolide," species. nih.govnih.gov This deprotonation has a profound impact on the electronic properties of the complex. The resulting anionic pyrrolide nitrogen is a much stronger sigma-donor than the neutral pyrrole, which enhances the electron density at the metal center. This change can alter the redox potentials, absorption spectra, and reactivity of the complex. nih.govlanl.gov For example, ruthenium complexes with deprotonated 2-(2'-pyridyl)-indole show distinct electrochemical and spectroscopic properties compared to their protonated analogues. nih.gov
Synthesis and Structural Characterization of Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal precursor in an appropriate solvent. Characterization of the resulting complexes relies on a suite of spectroscopic and analytical techniques to confirm their composition and structure.
Gold(III) complexes are of significant interest due to their potential applications in catalysis and medicine. The synthesis of a gold(III) complex with this compound would typically proceed by reacting the ligand with a gold(III) precursor, such as tetrachloroauric acid (HAuCl₄) or its salts. researchgate.netrsc.org An alternative method involves the transmetalation from a pre-formed mercury(II) complex of the ligand. nih.gov
Gold(III) centers, with a d⁸ electron configuration, strongly favor a square planar coordination geometry. wikipedia.orgresearchgate.net In a potential complex such as [Au(this compound)Cl₂], the deprotonated pyridyl-pyrrolide ligand would act as a bidentate N,N'-chelate, with two chloride ions completing the square planar coordination sphere. Such cyclometalated gold(III) complexes are known for their high stability. uzh.chnih.gov This robustness is attributed to the strong covalent character of the Au-C and Au-N bonds and the rigidity imparted by the chelate ring structure.
The structural characterization of such a complex would involve several analytical methods, as detailed in the table below.
| Analytical Technique | Expected Information |
| ¹H NMR Spectroscopy | Confirmation of ligand coordination through shifts in proton resonances, especially those on the pyridine and pyrrole rings adjacent to the nitrogen atoms. Disappearance of the N-H proton signal would confirm deprotonation. |
| Mass Spectrometry | Determination of the molecular weight and confirmation of the complex's composition. |
| Infrared (IR) Spectroscopy | Observation of vibrational modes for the coordinated ligand. The disappearance of the N-H stretching frequency would provide further evidence of deprotonation. |
| UV-Vis Spectroscopy | Characterization of electronic transitions, including ligand-centered (π-π*) and metal-to-ligand charge transfer (MLCT) bands. |
| Single-Crystal X-ray Diffraction | Unambiguous determination of the solid-state molecular structure, including bond lengths, bond angles, and the confirmation of the square planar geometry around the gold(III) center. |
Palladium(II) Complexes and Square Planar Geometries
Palladium(II) ions, with a d⁸ electron configuration, exhibit a strong preference for forming four-coordinate, square planar complexes. When coordinated with N,N-bidentate ligands such as this compound, palladium(II) readily forms stable chelate structures.
Research on analogous palladium(II) complexes with related polypyrrolic ligands demonstrates the formation of homoleptic, four-coordinate compounds. uclm.es In these structures, two deprotonated ligands coordinate to a central Pd(II) cation. The resulting geometry around the palladium center is typically a distorted square planar arrangement. uclm.es This coordination is characteristic of Pd(II) complexes with various pyridine and pyrrole-based ligands. researchgate.netresearchgate.net
The UV-vis spectra of such complexes often display d-d transitions (e.g., ¹A₁g → ¹B₁g) that are indicative of the square planar geometry. researchgate.net X-ray crystallography of a related tetraphenylazadipyrromethene complex of palladium(II) provided precise structural data, confirming the distorted square-planar geometry. uclm.es The coordination environment is defined by the four nitrogen atoms from the two bidentate ligands. uclm.es
Table 1: Selected Structural Data for a Homoleptic Palladium(II) Azadipyrromethene Complex
| Parameter | Value | Reference |
|---|---|---|
| Geometry | Distorted Square Planar | uclm.es |
| Pd-N Bond Lengths | 2.008 Å - 2.014 Å | uclm.es |
Ruthenium Complexes
Ruthenium can exist in multiple oxidation states, primarily Ru(II) and Ru(III), leading to a rich and varied coordination chemistry. With bidentate N,N ligands like this compound, ruthenium typically forms six-coordinate, octahedral complexes.
Studies involving structurally similar ligands such as 2-pyridin-2-yl-1H-benzimidazole and N-(pyrid-2-yl)salicylaldimine show the formation of stable Ru(II) and Ru(III) complexes with distorted octahedral geometries. rsc.orgnih.gov The coordination sphere is completed by additional ligands, which can include halides (e.g., Cl⁻), solvent molecules (e.g., CH₃CN), or other polypyridyl ligands like 2,2'-bipyridine (B1663995) (bpy). rsc.orgnih.gov For instance, complexes of the type [Ru(bpy)₂(L)]⁺ (where L is the bidentate ligand) are common. rsc.org The resulting complexes often exhibit strong metal-to-ligand charge-transfer (MLCT) transitions in the visible region of their electronic spectra. rsc.org
Zinc Complexes
Zinc(II), with its d¹⁰ electronic configuration, is flexible in its coordination geometry, commonly forming four-coordinate (tetrahedral) or six-coordinate (octahedral) complexes. The coordination of this compound to zinc(II) is expected to yield stable complexes whose geometry is influenced by the stoichiometry and the presence of other ligands.
Research on closely related dipyridylpyrrole ligands shows that two ligands can chelate to a single zinc center, resulting in a complex with a cross perpendicular geometry. mdpi.com In other systems involving tripodal ligands with pyridyl donors, octahedral zinc complexes have been observed. nih.gov Depending on the reaction conditions and stoichiometry, it is also possible to form complexes with one, two, three, or four pyrrolyl-type ligands bound to the zinc center. nih.gov For example, studies with aminoquinoline derivatives have proposed a distorted tetrahedral geometry for the resulting Zn(II) complex. mq.edu.au
Copper(I) Complexes
Copper(I) ions (d¹⁰ configuration) typically favor coordination numbers of 2, 3, or 4, leading to linear, trigonal planar, or tetrahedral geometries, respectively. With bidentate chelating ligands, tetrahedral geometry is common.
The synthesis of monometallic copper(I) complexes has been achieved with analogous ligands containing bidentate pyridyl-triazole units. nih.gov These syntheses often start from a Cu(I) precursor like [Cu(MeCN)₄]⁺, to which the bidentate ligand is added. nih.gov The resulting complexes, often of the type [Cu(L)(ancillary ligand)₂]⁺, are expected to adopt a distorted tetrahedral geometry around the copper(I) center, which is a prevalent coordination mode for four-coordinate Cu(I) ions.
Molybdenum(VI) Complexes
The coordination chemistry of molybdenum in its highest oxidation state, Mo(VI), is dominated by the formation of oxo complexes, typically containing the cis-dioxido [MoO₂]²⁺ core. These species readily form stable, six-coordinate octahedral complexes with a variety of ligands.
Rhenium(I) Complexes
Rhenium(I) (d⁶ configuration) forms highly stable octahedral complexes, most notably with a fac-[Re(CO)₃]⁺ core. This facial arrangement of three carbonyl ligands is exceptionally robust and serves as a common building block in coordination chemistry. The remaining three coordination sites are occupied by other ligands.
When this compound acts as a bidentate ligand, it is expected to coordinate to the fac-[Re(CO)₃]⁺ core, with the final coordination site being occupied by a solvent molecule or another monodentate ligand. Syntheses typically utilize precursors like Re(CO)₅Br or [Re(CO)₃(H₂O)₃]⁺. The resulting tricarbonyl complexes are readily characterized by infrared spectroscopy, which shows strong and characteristic C≡O stretching bands in the 1880–2035 cm⁻¹ region, confirming the presence of the fac-Re(CO)₃ moiety.
Organoboron Complexes
The reaction of N,N-bidentate ligands with boron compounds, such as boron trifluoride (BF₃) or triarylboranes (BAr₃), leads to the formation of highly fluorescent four-coordinate organoboron complexes. These compounds are often considered analogues of the well-known boron-dipyrromethene (BODIPY) dyes. rsc.orgmdpi.com
The this compound ligand can act as a bidentate chelator to a boron center, forming a stable six-membered ring. The resulting complexes, often featuring a BF₂ or BPh₂ unit, typically exhibit strong fluorescence with high quantum yields. mdpi.comnih.gov The photophysical properties, such as absorption and emission wavelengths and Stokes shift, can be tuned by modifying the ligand structure. The coordination creates a donor-acceptor system that can lead to intramolecular charge transfer (ICT), resulting in large Stokes shifts, a desirable property for fluorescent probes.
Table 2: Photophysical Properties of an Analogous Pyridine-Pyrrole Boron Difluoride Complex
| Property | Value | Reference |
|---|---|---|
| Absorption λₘₐₓ | ~480-500 nm | mdpi.com |
| Emission λₘₐₓ | ~510-540 nm | researchgate.netmdpi.com |
| Stokes Shift | 4-5 times larger than typical BODIPYs | mdpi.com |
Intramolecular and Intermolecular Interactions within Complexes
C-H…π Interactions
C-H…π interactions are prevalent in the crystal structures of complexes with this compound and its analogues. These weak hydrogen bonds involve the interaction of a C-H bond with the electron cloud of an aromatic ring. In a palladium complex with a (3,5-diphenyl-1H-pyrrol-2-yl)-based ligand, intermolecular C-H···π interactions are observed, contributing to the stability of the unit cell. nih.gov The phenyl rings of the ligand provide ample opportunity for such interactions, influencing the three-dimensional arrangement of the complex molecules in the solid state.
π–π Stacking Interactions
The planar aromatic rings of the this compound ligand are predisposed to engage in π–π stacking interactions. These non-covalent interactions are fundamental in the crystal engineering of aromatic-rich coordination compounds. Studies on related di(pyridyl) pyrrolide complexes have shown that π–π interactions can be favored, influencing the positioning of ligands within the complex. acs.org In a palladium complex containing diphenyl-pyrrol-yl units, limited intramolecular and intermolecular π–π stacking is observed. nih.gov The extent of these interactions is dependent on the steric and electronic properties of the metal center and co-ligands.
Second Coordination Sphere Arene–π Interactions
The concept of second coordination sphere interactions, where molecules or parts of a ligand not directly bonded to the metal center influence its chemistry, is particularly relevant for ligands like this compound. The phenyl substituents can create a specific microenvironment around the metal center, potentially interacting with substrates or other ligands. In early metal complexes with arene-appended di(pyridyl)pyrrolide ligands, close contacts between the aryl substituents and metal-bound ligands are observed in the solid state, demonstrating the presence of second coordination sphere arene-π interactions. acs.org These interactions can play a role in controlling substrate activation and polymerization catalysis. acs.org
Stability and Reactivity of Metal Complexes
The stability of metal complexes is a critical factor for their practical applications. Thermal stability, in particular, determines the conditions under which these compounds can be handled and utilized.
Thermal Stability of Organometallic Species
The thermal stability of organometallic compounds is often evaluated using techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). While specific TGA/DSC data for complexes of this compound are not extensively reported in the literature, studies on related pyridine-containing coordination polymers and other organometallic complexes provide insights into their general thermal behavior. For instance, some pyridine-based coordination polymers exhibit stability up to temperatures of around 300-400°C. The thermal decomposition of such complexes often occurs in a stepwise manner, involving the loss of solvent molecules followed by the degradation of the organic ligands.
Interactive Data Table: General Thermal Stability of Related Coordination Compounds
| Compound Type | Decomposition Temperature Range (°C) | Method |
| Pyridine-based Coordination Polymer | 300 - 400 | TGA |
| Transition Metal Complex with N-donor Ligands | 200 - 500 | TGA/DSC |
| Organometallic Pyrazole (B372694) Complex | ~218 (decomposition of ligand fragment) | TGA |
Ligand Dissociation and its Influence on Reactivity
The dissociation of the this compound ligand from a metal center is a critical aspect of its coordination chemistry, profoundly influencing the subsequent reactivity of the complex. While specific studies detailing the dissociation of this particular ligand are not extensively documented, the principles governing the behavior of related pyridine and pyrrole-containing ligands in metal complexes provide a framework for understanding its potential reactivity.
Ligand dissociation is an equilibrium process where a coordinated ligand detaches from the metal ion. This process is influenced by several factors, including the strength of the metal-ligand bond, steric hindrance between ligands, the nature of the solvent, and the electronic properties of both the metal and the ligand. For complexes of this compound, the bulky phenyl groups on the pyrrole ring can introduce significant steric strain, which may facilitate ligand dissociation to relieve this congestion. libretexts.org
The dissociation of a ligand from a coordinatively saturated metal complex generates a coordinatively unsaturated species with a vacant coordination site. This event is often a prerequisite for catalytic activity, as the vacant site allows for the coordination of a substrate molecule, initiating the catalytic cycle. nih.gov For instance, in transfer hydrogenation reactions catalyzed by ruthenium complexes, the dissociation of a ligand is a key step to allow for the coordination of a hydrogen donor and subsequent substrate reduction. nih.govnih.gov
The electronic properties of the this compound ligand, which combines an electron-rich pyrrole ring with an electron-deficient pyridine ring, can be tuned by substituents. These modifications can alter the strength of the coordination bond and, consequently, the ease of ligand dissociation. Electron-donating groups on the ligand would generally increase the electron density on the metal center, potentially strengthening the metal-ligand bond and making dissociation less favorable. Conversely, electron-withdrawing groups would weaken the bond, promoting dissociation. nih.gov
The solvent can also play a crucial role in ligand dissociation. Coordinating solvents can assist in the removal of a ligand by occupying the vacated coordination site, thereby stabilizing the resulting unsaturated complex. nih.gov
The influence of ligand dissociation on reactivity is multifaceted:
Creation of Active Sites: As mentioned, ligand dissociation is fundamental to creating active sites in catalysis. The reactivity of the resulting unsaturated intermediate is often much higher than that of the parent saturated complex. libretexts.orgopenochem.org
Modulation of Redox Properties: The departure of a ligand alters the electronic environment of the metal center, which can significantly change its redox potential. This can influence the facility of oxidative addition and reductive elimination steps in a catalytic cycle. medium.com
Initiation of Alternative Reaction Pathways: Ligand dissociation can open up pathways for other reactions, such as isomerization, decomposition, or the formation of different catalytically active species.
In the context of complexes containing pyridine-based ligands, studies have shown that even subtle changes to the ligand structure can have a dramatic impact on the lability of the complex and its catalytic performance. nih.govacs.org For example, the introduction of bulky substituents near the coordinating nitrogen atom can promote ligand dissociation and enhance catalytic activity by facilitating substrate access to the metal center. nih.gov
While direct experimental data on the dissociation of this compound is not available in the reviewed literature, the general principles of coordination chemistry suggest that its dissociation from a metal complex would be a key determinant of the complex's reactivity, particularly in catalytic applications. The interplay of steric and electronic factors inherent to this ligand's structure would dictate the equilibrium of this dissociation and, therefore, its potential utility in various chemical transformations.
Theoretical and Computational Studies
Electronic Structure Investigations
Computational chemistry provides powerful tools to predict and understand the behavior of molecules at an electronic level. For 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine, these studies are crucial for predicting its reactivity, stability, and optical properties.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. DFT calculations are instrumental in determining the optimized geometry of a molecule in its ground state. For this compound, these calculations would predict bond lengths, bond angles, and dihedral angles that correspond to the molecule's most stable conformation. Such studies on related pyridine (B92270) and pyrrole (B145914) derivatives often employ functionals like B3LYP with a basis set such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. The resulting optimized structure would likely show a non-planar arrangement due to the steric hindrance between the phenyl and pyridine rings.
To understand the electronic transitions and spectroscopic properties of this compound, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies of excited states, which correspond to the absorption of light. For similar compounds, TD-DFT calculations can predict the UV-Visible absorption spectra, identifying the wavelengths of maximum absorption (λmax) and the nature of the electronic transitions (e.g., π→π* or n→π*). These calculations are vital for assessing the potential of the molecule in applications such as organic light-emitting diodes (OLEDs) or as a photosensitizer.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity and lower stability. For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrrole and phenyl rings, while the LUMO would likely be distributed over the electron-accepting pyridine ring. The calculated energy gap provides insights into the charge transfer characteristics within the molecule.
Table 1: Predicted Frontier Molecular Orbital Energies and Energy Gap
| Parameter | Predicted Energy (eV) |
|---|---|
| EHOMO | Data not available |
| ELUMO | Data not available |
| Energy Gap (ΔE) | Data not available |
(Note: Specific computational data for this compound is not currently available in published literature.)
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map uses a color scale to represent different potential values on the electron density surface. For this compound, the regions of negative potential (typically colored red) are expected around the nitrogen atom of the pyridine ring, indicating a site for electrophilic attack. Positive potential regions (blue) would be found around the hydrogen atoms, suggesting sites for nucleophilic attack.
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. It examines charge transfer, hyperconjugative interactions, and delocalization of electron density. For this compound, NBO analysis would quantify the stabilization energies associated with electron delocalization from the lone pairs of the nitrogen atoms to the antibonding orbitals of adjacent bonds. This analysis helps in understanding the intramolecular charge transfer that contributes to the molecule's stability and electronic properties.
Molecules with significant charge transfer characteristics and hyperpolarizability are candidates for nonlinear optical (NLO) materials. Computational methods can predict the first hyperpolarizability (β), a key indicator of second-order NLO activity. For this compound, the presence of donor (pyrrole and phenyl groups) and acceptor (pyridine ring) moieties suggests potential NLO properties. DFT calculations can provide a theoretical estimation of its NLO response, guiding the synthesis and experimental validation for applications in optical communications and data storage.
Table 2: Predicted Nonlinear Optical Properties
| Parameter | Predicted Value (a.u.) |
|---|---|
| First Hyperpolarizability (β) | Data not available |
(Note: Specific computational data for this compound is not currently available in published literature.)
Mechanistic Computational Studies of Reactions
A thorough search of scientific databases indicates that detailed mechanistic computational studies concerning the reactions of this compound have not been published. Such studies are crucial for understanding the reactivity and potential synthetic pathways involving this compound.
Investigation of Transition States and Reaction Pathways
There are no specific computational investigations into the transition states and reaction pathways for reactions involving this compound. In a general context, computational chemistry allows for the mapping of potential energy surfaces for chemical reactions. By locating transition state structures, which are first-order saddle points on this surface, researchers can elucidate the step-by-step mechanism of a reaction. Techniques such as intrinsic reaction coordinate (IRC) calculations are typically employed to confirm that a found transition state connects the correct reactants and products. For a molecule like this compound, such studies could, for instance, explore the regioselectivity of electrophilic substitution on the pyrrole or phenyl rings.
Molecular Electron Density Theory (MEDT) and Conceptual Density Functional Theory (CDFT) in Reaction Analysis
Specific analyses of this compound using Molecular Electron Density Theory (MEDT) or Conceptual Density Functional Theory (CDFT) are not available in the current literature.
Molecular Electron Density Theory (MEDT) proposes that changes in electron density, rather than molecular orbital interactions, are the primary drivers of chemical reactivity. An MEDT study of this compound would analyze how the electron density distribution governs its reactions, for example, in cycloaddition processes.
Conceptual Density Functional Theory (CDFT) utilizes global and local reactivity descriptors derived from density functional theory to predict and understand chemical behavior. These descriptors include chemical potential, hardness, softness, electrophilicity, and Fukui functions. For this compound, CDFT could be used to predict the most likely sites for nucleophilic or electrophilic attack by analyzing the values of the Fukui functions at different atomic centers. This would provide theoretical insight into the molecule's reactivity patterns.
Bonding Evolution Theory (BET)
There are no published studies that apply Bonding Evolution Theory (BET) to the reactions of this compound. BET is a powerful method for understanding the mechanism of a chemical reaction by analyzing the topological changes of the electron localization function (ELF) along the reaction pathway. This approach provides a detailed description of bond formation and cleavage processes. A BET analysis could offer a profound understanding of, for example, the pericyclic reactions involving the pyrrole ring of the title compound.
Structural Analysis and Vibrational Spectroscopy Simulations
Detailed computational studies on the structural and vibrational properties of this compound are not present in the peer-reviewed literature. Such research would be valuable for complementing experimental characterization.
Calculation of Bond Lengths, Bond Angles, and Dihedral Angles
Specific calculated data for the bond lengths, bond angles, and dihedral angles of this compound are not available. Typically, these structural parameters are determined computationally by performing geometry optimization using methods like Density Functional Theory (DFT) with an appropriate basis set. The results of such calculations provide a detailed three-dimensional structure of the molecule in its lowest energy conformation. For a complex molecule like this, key parameters would include the planarity of the pyrrole and pyridine rings and the rotational angles of the phenyl substituents.
Due to the absence of specific data, a representative data table for the target compound cannot be generated.
Vibrational Frequency Calculations and Infrared (IR) Spectral Analysis
There are no published simulated vibrational frequencies or IR spectral analyses for this compound. Computational vibrational analysis is a standard procedure that follows geometry optimization. By calculating the second derivatives of the energy with respect to the atomic coordinates, one can obtain the vibrational frequencies and their corresponding normal modes. These calculated frequencies are instrumental in the assignment of experimental infrared (IR) and Raman spectra. For the title compound, such calculations would help in identifying the characteristic vibrational modes associated with the pyrrole N-H bond, the pyridine ring, and the phenyl substituents.
As no specific computational data is available, a data table of vibrational frequencies cannot be provided.
Theoretical Studies of Molecular Interactions with Biomolecules
Theoretical investigations into how a ligand such as this compound interacts with biomolecular targets like proteins or nucleic acids are crucial for predicting its potential biological activity. These studies typically begin with the construction of a three-dimensional model of the ligand and the target biomolecule.
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This method is instrumental in virtual screening and rational drug design. nih.gov The process involves two main stages: sampling the conformational space of the ligand within the binding site of the receptor and then ranking these conformations using a scoring function. nih.gov
For a molecule like this compound, a typical docking workflow would involve:
Receptor and Ligand Preparation: The three-dimensional structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). Water molecules and other non-essential ions are typically removed, and hydrogen atoms are added. The ligand's 3D structure is generated and optimized to its lowest energy conformation.
Defining the Binding Site: The potential binding pocket on the protein is identified. This can be based on the location of a known co-crystallized ligand or through algorithms that detect cavities on the protein surface. nih.gov
Docking Algorithm: A search algorithm is used to explore various orientations and conformations of the ligand within the binding site. Common algorithms include genetic algorithms, Monte Carlo simulations, and fragment-based methods. researchgate.net
Scoring Function: Each generated pose is evaluated by a scoring function, which estimates the binding affinity (free energy of binding). nih.gov Scoring functions can be force-field-based, empirical, or knowledge-based. nih.gov
Several software packages are widely used for molecular docking, including AutoDock, Glide, and GOLD. sciepub.com The choice of software and algorithm can influence the outcome, and often, results are validated by comparing different methods. nih.gov
The primary output of a molecular docking study is the binding affinity, typically expressed in kcal/mol. A more negative value indicates a stronger predicted binding interaction. biorxiv.org This value is derived from the scoring function and provides a quantitative estimate of the ligand's potency. nih.gov
Beyond a single value, a detailed molecular interaction profile is crucial for understanding the nature of the binding. This profile elucidates the specific non-covalent interactions between the ligand and the amino acid residues of the protein. oup.com For this compound, these interactions would likely include:
Hydrogen Bonds: The nitrogen atom in the pyridine ring and the N-H group of the pyrrole ring can act as hydrogen bond acceptors and donors, respectively.
Hydrophobic Interactions: The phenyl rings and the pyrrole core provide a large hydrophobic surface that can interact with nonpolar residues in the binding pocket.
π-π Stacking: The aromatic nature of the phenyl, pyrrole, and pyridine rings allows for potential π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan.
Van der Waals Forces: These are general attractive or repulsive forces between atoms. sciepub.com
Tools like the Protein-Ligand Interaction Profiler (PLIP) can be used to automatically detect and visualize these interactions from the docked complex. oup.com
To illustrate the type of data generated, the following table presents hypothetical binding affinities and key interacting residues for this compound with two illustrative protein targets.
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Types |
|---|---|---|---|
| Protein Kinase A | -9.2 | Val56, Ala71, Leu174, Tyr330 | Hydrogen Bond, Hydrophobic |
| Cyclooxygenase-2 | -8.5 | Phe205, Trp387, Tyr385 | π-π Stacking, Hydrophobic |
The final docked pose, or configuration, provides a static 3D model of how the ligand fits into the protein's binding site. This visual representation is invaluable for understanding the structure-activity relationship. The orientation of the diphenyl-pyrrole moiety relative to the pyridine ring would be a key determinant of the binding mode.
The following table details hypothetical interaction data for a docked configuration of this compound with a generic protein kinase.
| Ligand Atom/Group | Protein Residue | Interaction Type | Distance (Å) |
|---|---|---|---|
| Pyridine Nitrogen | Val56 (Backbone NH) | Hydrogen Bond | 2.9 |
| Pyrrole N-H | Glu170 (Carbonyl O) | Hydrogen Bond | 3.1 |
| Phenyl Ring 1 | Leu174 | Hydrophobic | 3.8 |
| Phenyl Ring 2 | Tyr330 | π-π Stacking | 4.2 |
These configurations, while theoretical, provide testable hypotheses for further experimental validation, such as through site-directed mutagenesis or co-crystallography. nih.govnih.gov
Photophysical Properties of 2 3,5 Diphenyl 1h Pyrrol 2 Yl Pyridine Complexes
Absorption and Emission Characteristics
The absorption and emission properties of 2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine complexes are governed by the nature of the electronic transitions that can be induced by photoexcitation. These transitions are influenced by the metal center, the ligand itself, and the surrounding solvent environment.
The electronic absorption spectra of complexes featuring pyridyl-pyrrole type ligands are typically characterized by intense bands in the ultraviolet (UV) region and, depending on the metal, additional bands in the visible region. The high-energy absorptions are generally attributed to spin-allowed π→π* intraligand (IL) transitions localized on the aromatic system of the this compound ligand. These transitions involve the promotion of an electron from a bonding π orbital to an antibonding π* orbital.
In addition to IL transitions, the presence of a d-block metal ion introduces the possibility of other types of electronic transitions. For instance, in complexes with metals like ruthenium(II), iridium(III), or platinum(II), Metal-to-Ligand Charge Transfer (MLCT) bands are often observed. rsc.org These transitions, typically appearing at lower energies (longer wavelengths) than the π→π* bands, involve the transfer of an electron from a metal-centered d-orbital to a ligand-based π* orbital. The energy and intensity of these MLCT bands are sensitive to the nature of both the metal and the ligand, as well as the solvent polarity.
Furthermore, some complexes may exhibit n→π* transitions, which involve the promotion of a non-bonding electron (for example, from the nitrogen atom of the pyridine (B92270) ring) to an antibonding π* orbital. These transitions are generally weaker than π→π* transitions. The specific absorption maxima and molar extinction coefficients are highly dependent on the specific metal complex and its environment.
A study on furo[2,3-b]pyridine (B1315467) derivatives, which share some structural similarities, showed absorption bands in the 250 to 390 nm range, attributed to π→π* and n→π* transitions. researchgate.net For complexes of 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene, the absorption maxima for Cu(II), Co(II), and Ni(II) complexes were found to be 294 nm, 290 nm, and 293 nm, respectively. researchgate.net
Table 1: Representative UV-Vis Absorption Data for Related Metal Complexes
| Compound/Complex | Solvent | λmax (nm) | Transition Type | Reference |
|---|---|---|---|---|
| Furo[2,3-b]pyridine derivative | Various | 250-390 | π→π* and n→π* | researchgate.net |
| 1,3-PPB-Cu(II) | EtOH-H₂O | 294 | π→π* | researchgate.net |
| 1,3-PPB-Co(II) | EtOH-H₂O | 290 | π→π* | researchgate.net |
| 1,3-PPB-Ni(II) | EtOH-H₂O | 293 | π→π* | researchgate.net |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the types of transitions and absorption regions expected for this compound complexes.
Upon absorption of light, excited molecules can relax to the ground state through various radiative and non-radiative pathways. For many complexes of this compound, one of the main radiative decay pathways is luminescence, either in the form of fluorescence or phosphorescence. The emission spectra of these complexes provide valuable information about the nature of the emissive excited state.
Luminescent pyridylpyrrolide complexes, such as those with zinc and boron, have been shown to be emissive. rsc.org For instance, a series of bis(pyridylpyrrolyl)zinc complexes were found to be luminescent, emitting at around 495 nm. rsc.org A related boron analog, (Me₂PyrPy)BF₂, was also luminescent, with an emission maximum at 505 nm. rsc.org The emission in these cases is believed to originate from a ligand-centered π→π* excited state. rsc.org
In the case of transition metal complexes with accessible d-orbitals, emission can also originate from MLCT excited states. This is particularly common for d⁶ metal ions like Ru(II) and Ir(III). The emission from ³MLCT states is phosphorescence and is often characterized by a large Stokes shift and a longer lifetime compared to fluorescence. For example, iridium(III) complexes with 3-(pyridine-2-yl)-1,2,4-triazine-based ligands exhibit emission from a ³MLCT state in the range of 664–688 nm. urfu.ru Similarly, platinum(II) complexes with tridentate 2,6-bis(1-alkylpyrazol-3-yl)pyridine ligands show broad, structureless emission bands around 620 nm at 77 K, which are assigned to a ³MLCT excited state. nih.gov
The emission properties, including the wavelength and intensity, can be significantly influenced by the rigidity of the environment, a phenomenon known as rigidochromism. Often, luminescence is enhanced at low temperatures or in a solid matrix where non-radiative decay pathways are suppressed.
Table 2: Representative Photoluminescence Data for Related Metal Complexes
| Compound/Complex | Solvent/State | λem (nm) | Emissive State | Reference |
|---|---|---|---|---|
| (R₂PyrPy)₂Zn | Solution | 495 | ¹(π-π*) | rsc.org |
| (Me₂PyrPy)BF₂ | Solution | 505 | ¹(π-π*) | rsc.org |
| Ir(III)-pyridyl-triazine complex | MeCN | 664-688 | ³MLCT | urfu.ru |
| Pt(II)-pyrazolyl-pyridine complex | MeTHF (77 K) | ~620 | ³MLCT | nih.gov |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the types of emission expected for this compound complexes.
The efficiency of the luminescence process is quantified by the photoluminescence quantum yield (ΦPL), which is the ratio of the number of photons emitted to the number of photons absorbed. edinst.com High quantum yields are desirable for applications such as OLEDs and bio-imaging. The quantum yield is highly dependent on the competition between radiative and non-radiative decay pathways from the excited state.
For zinc complexes of pyridylpyrrolide ligands, (R₂PyrPy)₂Zn, luminescence quantum yields in the range of 0.19 to 0.57 have been reported. rsc.org A boron-containing analogue, (Me₂PyrPy)BF₂, exhibited a quantum yield of 0.22. rsc.org These values indicate reasonably efficient ligand-based fluorescence. In the realm of transition metal complexes, iridium(III) complexes are known for their high phosphorescence quantum yields. For example, certain heteroleptic iridium complexes with 2-(5-phenyl-1,3,4-oxadiazol-2-yl)-phenol derivatives as ancillary ligands have shown photoluminescence quantum yields ranging from 10% to 53% in solution at room temperature. rsc.org In contrast, some iridium(III) complexes based on 3-(pyridine-2-yl)-1,2,4-triazines have been found to have very low quantum yields of less than 0.1%. urfu.ru
Photodissociation is a competing process where the absorbed light energy leads to the breaking of a chemical bond. The efficiency of this process is given by the photodissociation quantum yield (Φpd). For many stable coordination complexes, the goal is to minimize photodissociation to ensure the photostability of the material. However, in some applications, such as photodynamic therapy or controlled release, a high photodissociation quantum yield might be desirable. For instance, a ruthenium(II) complex, Ru2Apy, was found to undergo a photochemical reaction with a quantum yield of 0.457, leading to the opening of a coordination site. researchgate.net
Table 3: Representative Luminescence Quantum Yields for Related Complexes
| Compound/Complex | Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|---|
| (Ph₂PyrPy)₂Zn | Solution | 0.57 | rsc.org |
| (Me₂PyrPy)BF₂ | Solution | 0.22 | rsc.org |
| [Ru(bpy)₃]²⁺ | Water (deaerated) | 0.063 | bjraylight.com |
| [Ru(bpy)₃]²⁺ | Acetonitrile (B52724) (deaerated) | 0.095 | bjraylight.com |
| Ir(III) complex (Ir4) | CH₂Cl₂ | 0.53 | rsc.org |
Note: The data in this table is for structurally related compounds and is intended to be illustrative of the quantum yields that might be expected for this compound complexes.
Excited State Dynamics
Understanding the dynamics of the excited states, including their lifetimes and the nature of charge transfer processes, is crucial for predicting and controlling the photophysical and photochemical behavior of these complexes.
The excited state lifetime (τ) is the average time a molecule spends in an excited state before returning to the ground state. Lifetimes can vary from picoseconds to microseconds, depending on the nature of the excited state and the available decay pathways.
For fluorescent complexes, where emission occurs from a singlet excited state, lifetimes are typically in the nanosecond range. In contrast, phosphorescent complexes, which emit from a triplet state, often have much longer lifetimes, on the order of microseconds or even longer. This is because the transition from a triplet state to a singlet ground state is spin-forbidden, making the radiative decay process slower.
The triplet excited state of pyridine has been observed to have a lifetime of 72 ns. nih.gov For metal complexes, the lifetimes can be significantly different. For example, simple copper(I) complexes with phenanthroline ligands have been reported to have exceptionally long-lived charge-transfer excited states with lifetimes of up to 16.1 microseconds in dichloromethane (B109758) solution. nih.gov Biscyclometalated Ir(III) complexes can also exhibit long-lived triplet excited states, which is advantageous for applications in reverse saturable absorption and photodynamic therapy. rsc.org In poly(2,5-pyridine diyl) films, a long-lived emission component with a lifetime of 6 ns has been attributed to phosphorescence from a triplet state. core.ac.uk The lifetimes of narrow bandgap conjugated polymers can be on the order of microseconds, and in some cases, have been extended to milliseconds. nih.gov
Table 4: Representative Excited State Lifetimes for Related Species and Complexes
| Species/Complex | State | Lifetime (τ) | Reference |
|---|---|---|---|
| Pyridine | Triplet | 72 ns | nih.gov |
| Cu(I) complex (dbp derivative) | Charge-transfer | 16.1 µs | nih.gov |
| Poly(2,5-pyridine diyl) film | Triplet | 6 ns | core.ac.uk |
| Crystalline conjugated polymer (C2C6) | Triplet | 450 µs | nih.gov |
Note: The data in this table is for related species and complexes and provides a general context for the expected excited state lifetimes.
In many transition metal complexes of this compound, the lowest energy excited state has significant Metal-to-Ligand Charge Transfer (MLCT) character. In an MLCT transition, an electron is promoted from a d-orbital that is largely localized on the metal to a π* orbital that is primarily localized on the ligand. This creates a charge-separated excited state where the metal is formally oxidized and the ligand is formally reduced.
The degree of MLCT character in the excited state can be influenced by the electron-donating or -withdrawing nature of substituents on the ligand and the identity of the metal ion. For instance, in Ru(II) polypyridyl complexes, the lowest energy excited state is typically a ³MLCT state. researchgate.net The energy of this state, and thus the emission wavelength, can be tuned by modifying the ligand structure. An electron-withdrawing group on the ligand will lower the energy of the π* orbital, leading to a red-shift in the absorption and emission spectra.
The MLCT excited state is often the key intermediate in the photochemistry and photophysics of these complexes. For example, the emissive state in many Ru(II) and Ir(III) complexes is a ³MLCT state. rsc.org The reactivity of the complex in the excited state, such as its ability to act as a photosensitizer in electron transfer or energy transfer reactions, is dictated by the properties of this MLCT state. In some cases, the MLCT state can be in equilibrium with other excited states, such as ligand-localized (π-π*) or metal-centered (d-d) states, leading to complex photophysical behavior. researchgate.net For example, in certain platinum(II) complexes, the emission is assigned to a metal-perturbed ³IL excited state mixed with some ³MLCT character. nih.gov
Influence of Ligand and Complex Structure on Photophysics
A systematic investigation was conducted on three such complexes, where the substituents at the 3 and 5 positions of the pyrrolic ring of the H(N^N) ligand were varied. The specific ligands used were 2-(3,5-dimethyl-1H-pyrrol-2-yl)pyridine, this compound, and 2-(3,5-bis(trifluoromethyl)-1H-pyrrol-2-yl)pyridine. This variation allowed for a direct assessment of the influence of electron-donating (methyl), aromatic (phenyl), and electron-withdrawing (trifluoromethyl) groups on the photophysical behavior of the corresponding Pd(II) complexes nih.gov.
The coordination of these ligands to the Pd(II) center, which also bears a salicylideneiminate ancillary ligand, results in square-planar complexes. A key structural feature that influences the photophysics is the potential for cis-trans isomerism. Specifically, the nitrogen atom of the pyridine ring of the 2-(2'-pyridyl)pyrrole ligand can be positioned either cis or trans to the oxygen atom of the ancillary Schiff base ligand. This seemingly subtle difference in geometry can have a pronounced effect on the electronic properties and, consequently, the photophysical outcomes of the complex nih.gov.
The electronic absorption spectra of these complexes are characterized by intense bands in the UV-visible region. Theoretical calculations, specifically Time-Dependent Density Functional Theory (TD-DFT), have been employed to elucidate the nature of these electronic transitions. These calculations reveal that the observed absorptions are primarily due to intramolecular ligand-to-metal charge transfer (LMCT) transitions. The energy of these transitions, and thus the color of the complexes, is modulated by the substituents on the 2-(2'-pyridyl)pyrrole ligand nih.gov.
The introduction of different substituents at the 3 and 5 positions of the pyrrole (B145914) ring directly influences the energy levels of the frontier molecular orbitals (HOMO and LUMO) of the complex. For example, electron-donating groups like methyl are expected to raise the energy of the HOMO, which is largely localized on the pyrrole moiety, while electron-withdrawing groups like trifluoromethyl would lower it. These shifts in orbital energies directly impact the energy of the LMCT transitions, leading to changes in the absorption and emission properties of the complexes nih.gov.
While detailed luminescence data for the this compound complex was not extensively reported in the context of this specific comparative study, the broader investigation into the photoconductive properties of this class of compounds underscores the importance of the ligand structure in tuning the electronic properties that are fundamental to all photophysical processes. The phenyl groups, with their extended π-system, are expected to influence the degree of electronic delocalization within the ligand and affect the energy of both the ground and excited states of the complex nih.gov.
The following table summarizes the structural and electronic effects of different substituents on the 2-(2'-pyridyl)pyrrole ligand in these Pd(II) complexes, which provides a framework for understanding the influence on their photophysical properties.
| Substituent at 3,5-positions of Pyrrole | Predominant Isomer (in solution) | Electronic Nature of Substituent | Expected Influence on HOMO Energy |
|---|---|---|---|
| Methyl (CH₃) | trans | Electron-donating | Increase |
| Phenyl (Ph) | trans | Aromatic/π-system | Moderate Influence |
| Trifluoromethyl (CF₃) | cis | Electron-withdrawing | Decrease |
The data clearly indicates that the electronic nature of the substituents on the 2-(2'-pyridyl)pyrrole ligand has a direct and predictable impact on the molecular geometry and electronic structure of the resulting Pd(II) complexes. This, in turn, is the primary determinant of their photophysical properties. The ability to tune these properties through synthetic modification of the ligand is a key aspect in the design of new materials for optoelectronic applications nih.gov.
Research Applications in Catalysis
Homogeneous Catalysis
Complexes formed between 2-(3,5-diphenyl-1H-pyrrol-2-yl)pyridine and various transition metals have been explored as catalysts in several homogeneous catalytic processes. The ligand's ability to form stable complexes is a key feature in these applications.
The deprotonated form of this compound has been used to create a thermally robust and air-stable dimethylgold(III) amido complex. nih.gov The synthesis involves the reaction of the ligand with aqueous sodium tetrachloroaurate (B171879) (NaAuCl₄), which proceeds with the formal loss of HCl to directly form the gold(III) amido complex. nih.gov This dichloro amido complex serves as a convenient precursor to the dimethylgold(III) derivative. nih.gov
Despite the stability of the resulting gold complex, its application in catalysis has been limited. The development of gold-catalyzed reactions involving two-electron redox processes, such as oxidative addition and reductive elimination, has been a significant area of research. nih.gov However, the dimethylgold(III) complex stabilized by the this compound ligand was found to be resistant to reductive elimination reactions. nih.gov This high stability is thought to be due to the rigidity of the ligand, which inhibits the dissociation of the pyridyl arm and the formation of a three-coordinate intermediate necessary for the reaction to proceed. nih.gov Consequently, all attempts to use this complex as a catalyst for Negishi, Kumada, Sonogashira, and Stille cross-coupling reactions with alkyl iodides and bromides were unsuccessful. nih.gov
| Reaction Type | Catalyst Precursor | Outcome | Reference |
| Negishi Cross-Coupling | L'AuMe₂ (L' = deprotonated this compound) | No reaction | nih.gov |
| Kumada Cross-Coupling | L'AuMe₂ (L' = deprotonated this compound) | No reaction | nih.gov |
| Sonogashira Cross-Coupling | L'AuMe₂ (L' = deprotonated this compound) | No reaction | nih.gov |
| Stille Cross-Coupling | L'AuMe₂ (L' = deprotonated this compound) | No reaction | nih.gov |
While direct studies on this compound in ruthenium-catalyzed ammonia (B1221849) oxidation were not found, extensive research has been conducted on a closely related ligand, 2-[5-(pyridin-2-yl)-1H-pyrrol-2-yl]pyridine (Hdpp). Ruthenium complexes bearing these types of ligands have shown high catalytic activity for the direct electrochemical oxidation of ammonia to generate hydrazine (B178648). unimib.it For instance, a developed ruthenium complex reached a turnover number for hydrazine formation of 5,735 within 24 hours. unimib.it The catalytic performance for the selective oxidation of ammonia to hydrazine showed a turnover frequency (TOF) of 258.8 h⁻¹ and 84.7% selectivity for hydrazine formation at an applied potential of 1.0 V. unimib.it The mechanism is believed to involve a bimolecular N-N coupling between Ru-aminyl or Ru-iminyl intermediates. unimib.it These findings suggest that ruthenium complexes incorporating pyrrolyl-pyridyl ligands are promising candidates for efficient ammonia oxidation catalysis.
The chemical fixation of carbon dioxide is a significant area of research, with the coupling of CO₂ and epoxides to form cyclic carbonates being a 100% atom-economical reaction. unimib.itresearchgate.net Zinc complexes featuring pyridine-containing ligands have been investigated as catalysts for this transformation. nih.govunimib.itresearchgate.net Studies have shown that the electronic properties of the pyridine (B92270) ligands are crucial; ligands with electron-donating substituents tend to exhibit higher catalytic activity. nih.gov Conversely, ligands with electron-withdrawing groups at the 2-position of the pyridine ring show no activity, highlighting the importance of the ligand's basicity. nih.gov
Although various pyridine and substituted pyridine ligands have been successfully employed in zinc-catalyzed systems for producing cyclic carbonates, no specific research detailing the use of this compound in this catalytic application has been identified in the reviewed literature.
Metal-catalyzed cyclization reactions are fundamental processes in organic synthesis for constructing cyclic molecules. While various methods exist for the synthesis of pyrrole (B145914) and pyridine rings, including cycloaddition and cyclocondensation reactions, the use of this compound as a ligand in metal-catalyzed cyclization reactions to build other molecular scaffolds is not well-documented in the available literature. Research in this area has often focused on the synthesis of the heterocyclic ligands themselves rather than their application as ancillary ligands in further catalytic cyclizations. mdpi.comnih.gov
Mechanistic Investigations in Catalytic Cycles
Understanding the mechanistic pathways of catalytic cycles is crucial for catalyst design and optimization. In the context of the this compound ligand, mechanistic investigations have provided insight into the stability of its metal complexes.
The study of the dimethylgold(III) complex stabilized by this ligand revealed its high resistance to reductive elimination, a key step in many cross-coupling catalytic cycles. nih.gov It is speculated that the rigidity of the bidentate pyrrolyl-pyridyl ligand framework is a primary reason for this stability. This rigidity is thought to hinder the conformational changes required to form a three-coordinate intermediate, which is a prerequisite for the subsequent reductive elimination of the coupled product. nih.gov This enhanced stability, while beneficial for isolating and characterizing the complex, is detrimental to its function as a catalyst in reactions that depend on this mechanistic step. nih.gov
Development of New Catalytic Systems with Pyrrolyl-Pyridyl Ligands
The development of new catalytic systems often relies on the synthesis of novel ligands to tune the properties of the metal center. The pyrrolyl-pyridyl ligand framework has been recognized as a versatile platform for creating new catalysts. Researchers have synthesized various new pyrrole-pyridine-based ligands and their corresponding transition metal complexes for applications in areas like artificial photosynthesis. nih.govresearchgate.net The goal is often to create catalysts that can mimic the activity of natural systems, such as the oxygen-evolving complex in Photosystem II. nih.gov The incorporation of pyrrole units into multidentate ligands can influence the electronic environment and coordination geometry of the metal center, potentially preventing common deactivation pathways and enabling unusual reactivity. researchgate.net
Research Applications in Materials Science
Organic Light-Emitting Diodes (OLEDs) Applications
Despite the structural similarities of 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine to other heterocyclic compounds used in OLEDs, a comprehensive search of scientific literature and patent databases did not yield specific research findings on its application as an emitter in Organic Light-Emitting Diodes. Consequently, data regarding its emitter design, color tunability, and specific performance metrics such as External Quantum Efficiency (EQE), brightness, or current efficiency are not available.
No specific research data was found for this compound in this application.
No specific performance data was found for this compound in OLED applications.
Photoconductive Materials
The class of compounds to which this compound belongs, namely 3,5-disubstituted 2-(2′-pyridyl)pyrroles, has been explored for its potential in photoconductive materials. Photoconductivity is the phenomenon where a material's electrical conductivity increases upon exposure to light. This property is crucial for applications in photodetectors, solar cells, and other optoelectronic devices.
Research has focused on integrating these pyridyl-pyrrole ligands into heteroleptic Palladium(II) complexes. nih.govacs.org These organometallic complexes have demonstrated notable photoconductive properties. nih.govacs.org The mechanism behind this photoconductivity is attributed to an efficient intramolecular ligand-to-metal charge transfer (LMCT) process upon photoexcitation. This, combined with the specific arrangement of the molecules in the solid state which facilitates proximity between the central metal and donor moieties, makes these materials a novel class of organometallic photoconductors suitable for molecular semiconductor applications. nih.govacs.org Theoretical calculations, including Density Functional Theory (DFT), have been employed to correlate the molecular and electronic structures of these complexes with their observed photoconductive behaviors. nih.govacs.org
| Complex Feature | Description/Finding | Significance |
|---|---|---|
| Coordination Environment | Heteroleptic Pd(II) center with a 3,5-disubstituted 2-(2'-pyridyl)pyrrole and a functionalized Schiff base ligand. nih.gov | Provides a stable structure and facilitates charge transfer. |
| Photoconductive Mechanism | Efficient intramolecular ligand-to-metal charge transfer (LMCT). nih.gov | Enables the generation of charge carriers upon light absorption. |
| Solid-State Structure | Proximity between the central metal and donor moieties in molecular stacks. nih.gov | Enhances charge transport through the material. |
| Material Class | Organometallic Photoconductors / Molecular Semiconductors. nih.gov | Potential for use in flexible and solution-processable electronic devices. |
Precursors for Nanomaterial Synthesis (e.g., Gold Nanoparticles)
This compound serves as a valuable precursor ligand in the synthesis of gold-based nanomaterials. Its reaction with aqueous sodium tetrachloroaurate (B171879) (NaAuCl₄) provides a direct pathway to forming a stable Gold(III) amido complex.
The reaction proceeds with the formal loss of hydrogen chloride (HCl), where the deprotonated pyrrolylpyridine ligand binds to the gold center in a bidentate fashion. This process has been optimized, with a mixture of acetonitrile (B52724) and water identified as the ideal solvent system, affording the Au(III) amido complex, L'AuCl₂ (where L' is the deprotonated ligand), in a high yield of 92%. This dichloro amido complex is a convenient and stable intermediate that can be used for further reactions, such as transmetalation, to create other organometallic gold complexes. The stability and high yield of this precursor make it a significant component in the controlled synthesis of more complex gold-containing nanostructures.
| Reactant | Reagent | Solvent System | Product | Yield |
|---|---|---|---|---|
| This compound | NaAuCl₄ (aq) | Acetonitrile:Water (1:2) | L'AuCl₂ (Au(III) amido complex) | 92% |
Future Research Directions
Exploration of Novel Synthetic Pathways
The synthesis of functionalized pyridine (B92270) and pyrrole (B145914) derivatives is a cornerstone of heterocyclic chemistry. researchgate.net While established methods for constructing the 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine framework exist, future research should focus on developing more efficient, atom-economical, and environmentally benign synthetic routes. A promising area of exploration is the application of cascade reactions, which can construct complex molecular architectures in a single step from simple precursors. For instance, adapting the ring opening and closing cascade (ROCC) mechanism, which has been successful in preparing 2,5-di-substituted pyridines, could offer a novel and efficient pathway. researchgate.net
Furthermore, the development of one-pot multicomponent reactions represents a significant opportunity. These strategies enhance synthetic efficiency by combining multiple reaction steps without isolating intermediates. Investigating transition-metal-catalyzed cross-coupling reactions to form the core structure or to functionalize it post-synthesis could also yield highly versatile and modular synthetic protocols.
Table 1: Potential Novel Synthetic Strategies
| Synthetic Strategy | Potential Advantages | Relevant Precursors |
| Ring Opening and Closing Cascade (ROCC) | High efficiency, step economy | Isoxazole derivatives, dicarbonyl compounds |
| Multicomponent Reactions (e.g., modified Paal-Knorr) | Atom economy, reduced waste, rapid assembly | 1,4-dicarbonyl systems, amines, aldehydes |
| C-H Activation/Functionalization | Direct modification of the core, high atom economy | Pre-formed pyridine-pyrrole core, various coupling partners |
Design of Advanced Ligand Architectures
The title compound serves as an excellent bidentate ligand, but its potential can be significantly expanded through the design of more complex, polydentate ligand architectures. Future research should target the strategic functionalization of the this compound scaffold to introduce additional donor atoms, leading to ligands with enhanced coordination capabilities and the ability to form more stable and intricate metal complexes.
One avenue involves linking two pyridine-pyrrole units together, either directly or through various spacer groups, to create tetradentate or hexadentate ligands. These "pincer" or macrocyclic-type ligands can enforce specific coordination geometries on metal centers, which is crucial for tuning catalytic activity and selectivity. nih.gov Another approach is the derivatization of the phenyl rings or the pyrrole nitrogen with functional groups containing oxygen, sulfur, or phosphorus donors, thereby creating versatile bi- or tridentate ligands with tunable electronic and steric properties. researchgate.netresearchgate.net
Expansion of Coordination Chemistry to Other Metal Centers
The coordination chemistry of pyridine and pyrrole-based ligands with late transition metals is well-documented, yielding complexes with applications in catalysis and materials science. nih.govwikipedia.org However, a systematic investigation into the coordination of this compound with a broader range of the periodic table remains a fertile ground for future research.
Exploring its complexes with early transition metals, lanthanides, and actinides could unveil novel structural motifs and reactivity. Lanthanide complexes, for instance, are renowned for their unique photoluminescent properties, and incorporating this ligand could lead to new materials for lighting and sensing applications. Similarly, complexes with precious metals like platinum, iridium, and gold are of significant interest for their potential in catalysis and as phosphorescent emitters in organic light-emitting diodes (OLEDs). The increased conformational rigidity imposed by the pyridine ring can help stabilize metal complexes in various oxidation states. unimi.it
Development of High-Performance Catalytic Systems
Metal complexes featuring pyridine-containing ligands have demonstrated significant promise in a variety of catalytic transformations. nih.govunimi.it The unique electronic and steric environment provided by the this compound ligand makes its metal complexes attractive candidates for high-performance catalysts. Future research should focus on synthesizing a library of metal complexes (e.g., with iron, cobalt, nickel, palladium, copper) and systematically screening their activity in key organic reactions. researchgate.net
Potential target reactions include cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira), which are fundamental to the synthesis of pharmaceuticals and functional materials. unimi.it Additionally, the ability of related pyrazolyl and pyrrole-based ligands to support olefin transformation catalysts suggests that complexes of the title compound could be effective in polymerization, oligomerization, or hydrogenation reactions. researchgate.netnih.gov The goal would be to develop catalytic systems with high turnover numbers (TON), high turnover frequencies (TOF), and excellent chemo-, regio-, and stereoselectivity.
Table 2: Potential Catalytic Applications
| Metal Center | Target Reaction | Desired Outcome |
| Palladium(II), Nickel(II) | Cross-Coupling Reactions | High TON/TOF, low catalyst loading |
| Iron(II), Cobalt(II) | C-H Activation, Oxidation | High selectivity, use of green oxidants |
| Nickel(II), Titanium(IV) | Olefin Polymerization/Oligomerization | Control over polymer molecular weight and linearity |
| Rhodium(I), Iridium(III) | Asymmetric Hydrogenation | High enantioselectivity |
Innovation in Optoelectronic Materials
Donor-π-acceptor (D-π-A) molecules are of considerable interest for their applications in optoelectronic devices. nih.gov The this compound structure, featuring an electron-rich pyrrole ring and an electron-deficient pyridine ring linked through a conjugated system, possesses the characteristics of a D-π-A dye. This intrinsic electronic structure suggests significant potential for innovation in optoelectronic materials. nih.gov
Future work should focus on the detailed characterization of the photophysical properties of the ligand and its metal complexes, including absorption and emission spectra, fluorescence quantum yields, and lifetimes. nih.gov By modifying the peripheral phenyl groups with electron-donating or -withdrawing substituents, the intramolecular charge transfer (ICT) characteristics can be fine-tuned, allowing for precise control over the emission color and efficiency. nih.gov These tailored compounds could be investigated as emitters in OLEDs, sensitizers in dye-sensitized solar cells (DSSCs), or as active components in organic photovoltaics (OPVs). researchgate.netresearchgate.net
Deeper Theoretical Understanding of Reactivity and Photophysics
To guide the rational design of new catalysts and materials, a deeper theoretical understanding of the electronic structure, reactivity, and photophysics of this compound and its derivatives is essential. Future research should leverage computational chemistry methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to build robust theoretical models. tandfonline.com
These studies can elucidate the nature of the frontier molecular orbitals (HOMO and LUMO), which govern the compound's reactivity and optical properties. tandfonline.comwuxiapptec.com Theoretical calculations can predict the geometries of metal complexes, rationalize catalytic reaction mechanisms, and calculate activation energies for different pathways. For optoelectronic applications, computational models can predict absorption and emission wavelengths, oscillator strengths, and the nature of excited states, providing critical insights into the processes of light absorption and emission. nih.gov Correlating these theoretical predictions with experimental results will create a powerful feedback loop for the accelerated discovery and optimization of new functional molecules.
Q & A
Q. What are the common synthetic routes for preparing 2-(3,5-Diphenyl-1H-pyrrol-2-yl)pyridine, and what key reaction conditions influence yield?
- Methodological Answer : The synthesis often involves cyclization strategies and cross-coupling reactions. For example, base-assisted cyclization of hydroxy-pyrrolone precursors with aryl amines or phenols can yield substituted pyrrole derivatives. Key conditions include temperature control (e.g., reflux in THF or dioxane) and catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling to introduce phenyl groups . Yields (e.g., 46–63%) depend on stoichiometry and purification methods (e.g., recrystallization).
- Example Data :
| Precursor | Reagent/Conditions | Product Yield | Melting Point (°C) |
|---|---|---|---|
| 5-hydroxy-3,5-diphenyl-pyrrolone | Phenol, base, THF, reflux | 63% | 138.1–140.6 |
| 5-(4-chlorophenyl)-pyrrolone | Aniline, NaH, MeI, THF, 0°C→rt | 46% | 209.0–211.9 |
Q. How is the molecular structure of this compound typically confirmed in academic research?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For example, SC-XRD data (e.g., R factor = 0.043, mean C–C bond length = 0.003 Å) resolve bond angles and torsional strain in heterocyclic cores . Complementary techniques like ¹H/¹³C NMR and FTIR validate functional groups (e.g., NH stretches at ~3300 cm⁻¹, aromatic C=C at ~1600 cm⁻¹) .
Q. What spectroscopic methods are employed to characterize this compound, and what are the critical spectral markers?
- Methodological Answer : ¹H NMR identifies proton environments (e.g., pyrrole NH as a singlet at δ 10–12 ppm, pyridine protons as doublets at δ 7–8 ppm). ¹³C NMR confirms aryl carbons (δ 120–140 ppm) and carbonyl groups (δ 160–180 ppm). HRMS provides exact mass (e.g., [M+H]⁺ matching theoretical <0.5 ppm error). FTIR detects NH/OH stretches and ring vibrations .
Advanced Research Questions
Q. How can researchers optimize the regioselectivity in the cyclization steps during synthesis?
- Methodological Answer : Regioselectivity in cyclization is controlled by steric and electronic effects. For example, using bulky bases (e.g., NaH) directs substituent positioning on the pyrrole ring. Computational modeling (DFT) predicts transition-state energies to optimize conditions. Suzuki coupling with electron-rich boronic acids (e.g., 3,4-dimethoxyphenyl) enhances aryl group incorporation .
Q. What strategies are used to analyze and resolve contradictions in crystallographic versus spectroscopic data?
- Methodological Answer : Discrepancies between SC-XRD (rigid solid-state structure) and NMR (dynamic solution behavior) are addressed via variable-temperature NMR or DOSY experiments. For example, torsional flexibility in solution may explain differences in dihedral angles. Redundant crystallographic data (e.g., multiple crystal forms) and Hirshfeld surface analysis validate structural consistency .
Q. What computational approaches are applied to predict the electronic properties or reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict redox behavior (e.g., HOMO energy ≈ -5.2 eV for charge-transfer applications). Molecular docking studies assess binding affinity to biological targets. TD-DFT models UV-Vis spectra (e.g., λmax ~350 nm for π→π* transitions) .
Q. How do modifications in the pyrrole or pyridine substituents affect the compound’s physicochemical properties?
- Methodological Answer : Substituent effects are systematically studied via Hammett plots or Hansch analysis. Electron-withdrawing groups (e.g., -Cl) increase acidity of the pyrrole NH (pKa ~8.5 vs. ~10 for -Ph). LogP values (e.g., 3.38 for tetramethyl derivatives) correlate with lipophilicity, impacting solubility and bioavailability .
Q. What are the challenges in achieving high enantiomeric purity when synthesizing derivatives of this compound?
- Methodological Answer : Chiral resolution via HPLC with amylose columns or asymmetric catalysis (e.g., BINAP ligands) can achieve >95% ee. Racemization risks during hydrogenation (e.g., H₂/Pd-C) require low-temperature conditions. Chiral auxiliaries (e.g., Evans oxazolidinones) guide stereoselective cyclization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
